ETHYLDOCOSAHEXAENOATE
Overview
Description
Docosahexaenoic Acid ethyl ester is a derivative of docosahexaenoic acid, a long-chain omega-3 polyunsaturated fatty acid. It is primarily found in fish oils and is known for its significant health benefits, particularly in brain and eye development. Docosahexaenoic Acid ethyl ester is often used in dietary supplements and pharmaceuticals due to its enhanced stability and bioavailability compared to its parent compound.
Mechanism of Action
Target of Action
It’s known that dha and its derivatives generally target cell membranes, where they are incorporated into phospholipids and influence membrane fluidity .
Mode of Action
Ethyl docosahexaenoate interacts with its targets by being incorporated into cell membranes. This incorporation can influence the fluidity of the membranes, which can affect the function of membrane proteins and, consequently, cellular processes .
Biochemical Pathways
For instance, they can influence the production of eicosanoids, which are signaling molecules that have various roles in the body’s cardiovascular, pulmonary, immune, and endocrine systems .
Pharmacokinetics
It’s known that the bioavailability of dha and its derivatives can be influenced by various factors, including the form in which they are ingested .
Result of Action
For instance, they can influence cell membrane properties, signal transduction pathways, and gene expression .
Action Environment
The action of ethyl docosahexaenoate can be influenced by various environmental factors. For instance, its oxidative stability can be affected by temperature and the presence of oxygen . This can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Ethyl docosahexaenoate interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of fatty acid metabolism . The compound is also known to influence the production of eicosanoids, which are signaling molecules that have various physiological roles, including the regulation of inflammation and immunity .
Cellular Effects
Ethyl docosahexaenoate has significant effects on various types of cells and cellular processes. It has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to attenuate interleukin-6 production from stimulated glial cells, which involves nuclear factor kappaB inactivation .
Molecular Mechanism
At the molecular level, ethyl docosahexaenoate exerts its effects through various mechanisms. It is known to interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been shown to ameliorate inflammatory processes through the production of DHA-derived docosanoids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl docosahexaenoate change over time. It has been observed that DHA as ethyl esters were similarly digested in an aqueous solution, leading to the formation of di- and monoacylglycerols . Moreover, degradation of hydroperoxides was detected in the process .
Dosage Effects in Animal Models
The effects of ethyl docosahexaenoate vary with different dosages in animal models. It has been shown that feeding DPAn-6 alone, provided as an ethyl ester, reduced paw edema in rats, approaching the effect of indomethacin
Metabolic Pathways
Ethyl docosahexaenoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to shift glucose metabolism and promote the catabolism of fatty acids .
Transport and Distribution
Ethyl docosahexaenoate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosahexaenoic Acid ethyl ester is typically synthesized through the esterification of docosahexaenoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipase. The reaction conditions often involve refluxing the mixture of docosahexaenoic acid and ethanol in the presence of a catalyst until the reaction is complete .
Industrial Production Methods: On an industrial scale, docosahexaenoic acid is often sourced from fish oil or microalgae. The esterification process is optimized to achieve high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and molecular distillation are employed to purify the product .
Chemical Reactions Analysis
Types of Reactions: Docosahexaenoic Acid ethyl ester undergoes various chemical reactions, including:
Oxidation: It is susceptible to autoxidation, especially when exposed to light, heat, and oxygen.
Reduction: It can be reduced to its corresponding alcohol under specific conditions.
Substitution: It can participate in substitution reactions where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen, light, and heat are common factors that induce oxidation.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to replace the ethyl ester group.
Major Products:
Oxidation: Produces peroxides and other oxidative degradation products.
Reduction: Produces docosahexaenol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Docosahexaenoic Acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of omega-3 fatty acids.
Biology: Studied for its role in cell membrane fluidity and function.
Medicine: Investigated for its potential in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions
Industry: Used in the formulation of dietary supplements and functional foods.
Comparison with Similar Compounds
- Eicosapentaenoic Acid ethyl ester
- Docosapentaenoic Acid ethyl ester
- Arachidonic Acid ethyl ester
Comparison:
- Eicosapentaenoic Acid ethyl ester: Similar in structure but has five double bonds compared to six in docosahexaenoic acid. It is also an omega-3 fatty acid with anti-inflammatory properties.
- Docosapentaenoic Acid ethyl ester: Contains five double bonds and is an intermediate between eicosapentaenoic acid and docosahexaenoic acid in the omega-3 fatty acid biosynthesis pathway.
- Arachidonic Acid ethyl ester: An omega-6 fatty acid with four double bonds, involved in the production of pro-inflammatory eicosanoids .
Docosahexaenoic Acid ethyl ester is unique due to its high degree of unsaturation, which imparts distinct biological activities and health benefits.
Properties
IUPAC Name |
ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNKVODZACVXDS-YNUSHXQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026353 | |
Record name | Docosahexaenoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81926-94-5 | |
Record name | Docosahexaenoic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81926-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl docosahexaenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Docosahexaenoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL DOCOSAHEXAENOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PO7G8PA8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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